molecular formula C14H19NO3 B14259974 N-cyclopentyl-2,6-dimethoxybenzamide CAS No. 349397-61-1

N-cyclopentyl-2,6-dimethoxybenzamide

Cat. No.: B14259974
CAS No.: 349397-61-1
M. Wt: 249.30 g/mol
InChI Key: XMAOSIAWTORGQH-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,6-dimethoxybenzamide (CID 4180570 ) is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and parasitology. This benzamide derivative features a 2,6-dimethoxybenzamide core structure, a scaffold recognized in various agrochemical and pharmaceutical agents . The compound's core structure is closely related to chemotypes that have been investigated as inhibitors of phosphodiesterase (PDE) enzymes in parasites . Specifically, research into Trypanosoma brucei phosphodiesterases TbrPDEB1 and B2, essential enzymes for the parasite that causes African sleeping sickness, has identified human PDE4 inhibitors with a similar dimethoxybenzamide structure as promising starting points for drug discovery . This suggests this compound may serve as a valuable chemical tool or intermediate for researchers exploring new therapeutic strategies for neglected tropical diseases. Its well-defined structure, with a molecular formula of C 14 H 19 NO 3 , makes it suitable for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways or as a building block for synthesizing more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

349397-61-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-cyclopentyl-2,6-dimethoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-17-11-8-5-9-12(18-2)13(11)14(16)15-10-6-3-4-7-10/h5,8-10H,3-4,6-7H2,1-2H3,(H,15,16)

InChI Key

XMAOSIAWTORGQH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2CCCC2

Origin of Product

United States

Computational Chemistry and Molecular Modeling of N Cyclopentyl 2,6 Dimethoxybenzamide

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For N-cyclopentyl-2,6-dimethoxybenzamide, these calculations can provide a detailed picture of its electronic structure.

One of the key aspects investigated is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are prone to electrophilic and nucleophilic attack, respectively. In this compound, the oxygen atoms of the methoxy (B1213986) and amide groups are expected to be regions of high electron density (negative potential), while the hydrogen atom of the amide group would exhibit a positive potential.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy-1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Electronegativity (χ)3.85 eVMeasure of the ability to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.79 eVPropensity to accept electrons

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process begins with the selection of a relevant protein target. Given the structural motifs present in this compound, potential targets could include enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE), which have been studied in the context of related compounds. nih.gov The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

During the docking simulation, the this compound molecule is placed in the active site of the target protein, and various conformational poses are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The resulting docked poses can be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the amide group of this compound could act as a hydrogen bond donor and acceptor, while the cyclopentyl and dimethoxybenzene moieties could engage in hydrophobic and aromatic interactions within the binding pocket of the target protein.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target

ParameterResultDetails
Binding Affinity-8.5 kcal/molEstimated free energy of binding
Hydrogen Bonds2With residues ASN120 and GLU215
Hydrophobic Interactions4With residues LEU55, VAL89, ILE100, ALA201
Aromatic Interactions1Pi-pi stacking with PHE150

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR can be employed to predict the activity of untested analogues and to guide the design of new compounds with improved properties.

A QSAR study begins with a dataset of structurally related compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. researchgate.net

The resulting QSAR model can provide insights into the structural features that are important for the desired biological activity. For example, a model might reveal that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position leads to enhanced activity. This information can then be used to prioritize the synthesis of new analogues.

Table 3: Hypothetical QSAR Data for a Series of this compound Analogues

AnalogueLogPMolecular WeightPredicted Activity (IC50, µM)
This compound3.2263.335.8
N-cyclobutyl-2,6-dimethoxybenzamide2.8249.308.2
N-cyclohexyl-2,6-dimethoxybenzamide3.6277.364.1
N-cyclopentyl-2-hydroxy-6-methoxybenzamide2.9249.303.5
N-cyclopentyl-2,6-diethoxybenzamide3.9291.386.5

Note: The data in this table is hypothetical and for illustrative purposes.

De Novo Design and Virtual Screening Approaches for this compound Analogues

De novo design and virtual screening are powerful computational strategies for the discovery of novel chemical entities with desired biological activities. These approaches can be applied to expand the chemical space around the this compound scaffold.

De novo design algorithms generate novel molecular structures from scratch, often by assembling fragments within the active site of a target protein. Starting with the this compound core, these programs can suggest modifications or entirely new substituents that are predicted to have favorable interactions with the target. This approach can lead to the discovery of compounds with unique and patentable structures.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are likely to bind to a specific target. A virtual screening campaign for this compound analogues would begin by creating a library of structurally similar compounds. This library would then be docked into the active site of the target protein, and the compounds would be ranked based on their predicted binding affinities. The top-ranked compounds, or "hits," can then be selected for experimental testing.

Both de novo design and virtual screening can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory.

Table 4: Hypothetical Virtual Screening Hits for this compound Analogues

Compound IDStructurePredicted Binding Affinity (kcal/mol)
VS-001N-(1-methylcyclopentyl)-2,6-dimethoxybenzamide-9.2
VS-002N-cyclopentyl-2-methoxy-6-(trifluoromethyl)benzamide-9.0
VS-003N-cyclopentyl-3-fluoro-2,6-dimethoxybenzamide-8.8
VS-004N-(tetrahydrofuran-3-yl)-2,6-dimethoxybenzamide-8.7

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations and Biological Target Modulation by N Cyclopentyl 2,6 Dimethoxybenzamide

Enzyme Inhibition and Activation Profiles of N-cyclopentyl-2,6-dimethoxybenzamide Derivatives

The core structure of this compound serves as a scaffold for the development of molecules with specific enzyme-modulating properties. Researchers have synthesized and tested a range of derivatives, revealing a spectrum of inhibitory and activatory effects on several key enzyme families.

Modulatory Effects on Glucokinases

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.gov While direct studies on this compound are not prominent, research into structurally related compounds highlights the potential for this chemical class to influence glucokinase activity. For instance, a series of glucokinase activators incorporating a cyclopentyl group has been developed. nih.gov One such derivative, (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid, was identified as a potent, hepatoselective glucokinase activator. nih.gov These activators are designed to have low passive permeability, which minimizes their distribution to tissues outside the liver, and are substrates for active uptake by organic anion transporting polypeptides (OATPs) in the liver. nih.gov This targeted delivery mechanism aims to reduce the risk of hypoglycemia that can be associated with systemic glucokinase activation. nih.gov

CompoundTargetEffectKey Feature
(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acidGlucokinaseActivatorHepatoselective due to OATP uptake

Kinase Inhibition Studies

The this compound scaffold has been utilized in the design of potent kinase inhibitors, which are crucial in cancer research due to the central role of kinases in cell cycle regulation and signaling.

Notably, a novel derivative, N1-(4-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, has been synthesized and identified as a potent dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov This compound exhibited significant inhibitory activity against both kinases, with IC50 values of 8.8 nM for CDK4 and 12 nM for CDK9. nih.gov The kinase profiling of this derivative demonstrated excellent selectivity and specificity. nih.gov Such dual inhibition is of interest in oncology as it can simultaneously target cell cycle progression and transcriptional regulation.

While specific data for this compound derivatives on AMPK-Related Kinase 5 and Salt-Inducible Kinases is not available, the broader family of benzamides has been explored for kinase inhibition. The general approach involves designing molecules that can fit into the ATP-binding pocket of the target kinase.

Protein Kinase CK2 is another ubiquitously expressed serine/threonine kinase implicated in cancer. Although direct inhibition by this compound derivatives is not documented, the field of CK2 inhibitors is well-developed, with many small molecules designed to target its ATP-binding site.

DerivativeTarget KinaseIC50 (nM)
N1-(4-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamideCDK48.8
CDK912

Modulation of Phosphodiesterase Enzymes

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. The potential for this compound derivatives to modulate PDE activity, particularly Trypanosoma brucei Phosphodiesterases B1 and B2 (TbrPDEB1 and TbrPDEB2), remains an area for further investigation. Research into other chemical classes of PDE inhibitors has provided a foundation for designing molecules that can selectively target these enzymes.

Inhibition of Other Enzyme Systems

The versatility of the this compound scaffold is further demonstrated by its application in targeting other enzyme systems.

The aforementioned dual CDK4/9 inhibitor, N1-(4-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide, was also found to be a potent inhibitor of Histone Deacetylase 1 (HDAC1), with an IC50 of 2.2 nM. nih.gov This multi-target activity, affecting both cell cycle kinases and epigenetic regulators, represents a promising strategy in the development of anti-cancer agents. nih.gov

The interaction of this compound derivatives with Topoisomerases and CYP24A1 has not been extensively documented. Topoisomerase inhibitors are a major class of chemotherapy drugs that interfere with DNA replication in cancer cells. nih.gov Similarly, CYP24A1, an enzyme involved in vitamin D catabolism, is a target in certain diseases, and various inhibitors have been developed. nih.gov The potential for this compound analogues to inhibit these enzymes remains to be explored.

DerivativeTarget EnzymeIC50 (nM)
N1-(4-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamideHDAC12.2

Receptor and Transporter Binding Mechanisms of this compound Analogues

Beyond enzyme modulation, derivatives of this compound have been investigated for their ability to interact with receptors and transporters, which are critical components of cellular communication and transport.

Allosteric Modulation of Glycine (B1666218) Transporter 2 (GlyT2)

The glycine transporter 2 (GlyT2) is a member of the neurotransmitter sodium symporter (NSS) family and plays a key role in regulating glycine levels in the synapse. nih.gov Allosteric modulators of GlyT2 are of interest as they can offer a more nuanced control of transporter function compared to direct inhibitors and may have a reduced side-effect profile. nih.gov While this compound itself is not a known allosteric modulator of GlyT2, the principles of allosteric modulation within the NSS family provide a framework for how such a compound could be designed to interact with this transporter.

Allosteric sites on NSS transporters, such as the vestibule allosteric site (VAS), lipid allosteric site (LAS), and cholesterol binding site (CHOL1), provide opportunities for the development of specific modulators. nih.gov Compounds that bind to these sites can stabilize particular conformational states of the transporter, thereby influencing its activity without directly competing with the substrate. nih.gov The development of this compound analogues with the appropriate structural features to interact with these allosteric sites could lead to novel modulators of GlyT2.

Investigation of Interactions with Neurotransmitter Receptors and Transporters

The structural characteristics of 2,6-dimethoxybenzamide (B3031262) derivatives suggest their potential to interact with components of the central nervous system, such as neurotransmitter receptors and transporters. Although direct studies on this compound are limited, research on related benzamide (B126) compounds provides insights into possible mechanisms of action.

Derivatives of benzamide have been explored for their neuroleptic properties, which are often mediated by interactions with dopamine (B1211576) receptors. For instance, certain cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide compounds have demonstrated potent neuroleptic activity. nih.gov This activity is indicative of interactions with dopamine receptors, a key target in the treatment of psychosis. nih.gov

Cellular Pathway Modulation and Functional Outcomes by this compound

The 2,6-dimethoxybenzamide moiety is found in compounds that modulate critical cellular pathways, leading to a range of functional outcomes. These include effects on cell differentiation, biopolymer synthesis, and the maintenance of cellular redox balance.

Inhibition of Inhibitors of Differentiation (Id Proteins) Pathways

Currently, there is a lack of specific research in the public domain detailing the interaction of this compound or its close derivatives with the Inhibitors of Differentiation (Id) proteins or their associated pathways. Id proteins are crucial regulators of cellular differentiation and proliferation, and their inhibition is an area of interest in cancer research. The potential for 2,6-dimethoxybenzamide derivatives to modulate these pathways remains an open area for future investigation.

Impact on Chitin (B13524) Synthesis Pathways

A significant body of research has focused on the role of benzamide derivatives as inhibitors of chitin synthesis, a vital process in insects and fungi. nih.govnih.govresearchgate.net N-(5-phenylpyrazin-2-yl)-benzamide derivatives, for example, have been identified as insect growth modulators that act by inhibiting chitin biosynthesis. nih.govresearchgate.net Genetic studies have linked resistance to these compounds to the Chitin Synthase 1 gene, providing strong evidence for their mode of action. nih.govresearchgate.net

The herbicide Isoxaben, which contains a 2,6-dimethoxybenzamide structure, is known to inhibit cellulose (B213188) synthesis, a process biochemically related to chitin synthesis. nih.gov Furthermore, studies on 5-benzoylamino-3-phenylisoxazoles, which also incorporate the benzamide moiety, have demonstrated their inhibitory effects on chitin synthesis. researchgate.net These findings suggest that the 2,6-dimethoxybenzamide scaffold is a key pharmacophore for the disruption of polysaccharide biosynthesis.

Inhibitory Activity of Benzamide Derivatives on Chitin Synthesis

Compound ClassSpecific Derivative ExampleObserved EffectSupporting Evidence
N-(5-phenylpyrazin-2-yl)-benzamidesAnalog 3qCauses severe abnormalities in the lepidopteran cuticle, leading to larval mortality.Symptomology and genetic studies linking resistance to Chitin Synthase 1. nih.govresearchgate.net
5-benzoylamino-3-phenylisoxazolesVarious substituted derivativesInhibition of chitin synthesis in the integument of Chilo suppressalis.In vitro assays on cultured integument. researchgate.net

Modulation of Redox Homeostasis: Investigation of Antioxidant Mechanisms

Several studies have highlighted the antioxidant potential of benzamide and methoxy-substituted derivatives. mdpi.com These compounds can influence redox homeostasis within cells by scavenging free radicals and reducing oxidative stress. The antioxidant activity is often attributed to the electronic properties of the substituted benzamide ring system.

For example, novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have been synthesized and screened for their antioxidative capacity using various spectroscopic methods. mdpi.com The presence of methoxy (B1213986) groups can enhance the antioxidant activity of phenolic compounds by increasing their electron-donating ability. While direct antioxidant data for this compound is not available, the general properties of related structures suggest a potential role in modulating redox balance.

Antioxidant Activity of Substituted Benzamide Derivatives

Compound ClassAssay MethodObserved Activity
Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamidesSpectroscopic methodsDemonstrated antioxidative capacity. mdpi.com
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxidesDPPH radical scavenging, inhibition of lipid peroxidationSignificant antioxidant and anti-inflammatory effects. mdpi.com

Structure Activity Relationship Sar and Structural Optimization of N Cyclopentyl 2,6 Dimethoxybenzamide Derivatives

Elucidation of the Role of the N-Cyclopentyl Moiety in Biological Activity and Selectivity

The N-substituent of the benzamide (B126) scaffold plays a pivotal role in modulating the pharmacological profile of the molecule, influencing its potency, selectivity, and pharmacokinetic properties. While direct studies exclusively on the N-cyclopentyl group of N-cyclopentyl-2,6-dimethoxybenzamide are limited, extensive research on related N-substituted benzamides allows for a comprehensive understanding of its likely contribution.

The N-cyclopentyl moiety is a lipophilic, conformationally restricted substituent. Its size and shape are critical determinants of binding affinity to target proteins. Compared to smaller alkyl groups, the cyclopentyl ring offers a larger surface area for hydrophobic interactions within a receptor's binding pocket. This can lead to enhanced potency. Furthermore, the cyclic nature of the substituent restricts the number of available conformations, which can be advantageous if the bound conformation is one of the low-energy states of the cyclopentyl ring. This pre-organization can reduce the entropic penalty of binding, thereby increasing affinity.

In the context of dopamine (B1211576) D2 receptor ligands, for instance, the nature of the N-substituent is a key determinant of affinity and selectivity. While many clinically used benzamide antipsychotics feature N-substituents containing a basic nitrogen atom, the exploration of neutral N-alkyl and N-cycloalkyl groups has also been undertaken. The optimal size and shape of the N-substituent are highly dependent on the topology of the specific receptor binding site.

The selectivity of this compound derivatives for their biological target over other receptors is also influenced by the cyclopentyl group. The specific steric and hydrophobic interactions afforded by this moiety may be more favorable in the binding pocket of the intended target compared to off-targets, thus contributing to a better selectivity profile.

Table 1: Influence of N-Substituents on the Biological Activity of Benzamide Derivatives (Illustrative Examples)
N-SubstituentGeneral Effect on ActivityRationale
Small Alkyl (e.g., Methyl, Ethyl)Variable, often lower potencyLimited hydrophobic interactions.
Cycloalkyl (e.g., Cyclopentyl, Cyclohexyl)Potentially higher potency and selectivityIncreased lipophilicity and conformational restriction.
Aromatic (e.g., Phenyl)Can introduce additional binding interactions (e.g., π-π stacking)Depends on the presence of a corresponding aromatic pocket in the receptor.
Substituted Alkyl (e.g., containing heteroatoms)Can introduce hydrogen bonding or ionic interactionsCan improve solubility and introduce specific interactions with the target.

Analysis of the Influence of 2,6-Dimethoxy Substitution Pattern on Benzamide Pharmacophore

The 2,6-dimethoxy substitution pattern on the benzoyl moiety is a critical feature that significantly impacts the molecule's conformation and, consequently, its biological activity. The two methoxy (B1213986) groups in the ortho positions exert a strong steric and electronic influence on the adjacent amide group.

Sterically, the ortho-methoxy groups force the amide group to be twisted out of the plane of the benzene (B151609) ring. researchgate.net This non-planar conformation is a key characteristic of many biologically active 2,6-disubstituted benzamides. This fixed, non-planar arrangement can be crucial for fitting into a specific binding pocket and can prevent unwanted interactions that a planar molecule might undergo. For example, in the case of FtsZ inhibitors, a non-planar conformation of the 2,6-difluorobenzamide (B103285) motif was found to be favorable for binding to the allosteric site. nih.gov A similar principle can be applied to the 2,6-dimethoxy substitution.

Electronically, the methoxy groups are electron-donating by resonance and electron-withdrawing by induction. This electronic modulation can influence the hydrogen bonding capability of the amide N-H and C=O groups, which are often essential for anchoring the ligand to its target protein.

Table 2: Comparison of 2,6-Disubstitution Patterns on the Benzamide Scaffold
Substitution PatternConformational EffectElectronic EffectPotential Impact on Activity
2,6-DimethoxyInduces a non-planar conformation of the amide group.Electron-donating (resonance), electron-withdrawing (induction).Can enhance binding by presenting a specific 3D shape and modulating hydrogen bonding.
2,6-DifluoroAlso induces a non-planar conformation. nih.govStrongly electron-withdrawing.Can improve metabolic stability and membrane permeability. nih.gov
2,6-DichloroSimilar non-planar conformation.Electron-withdrawing.Can enhance hydrophobic interactions.
UnsubstitutedAllows for a more planar conformation.-Often associated with lower potency or different target selectivity.

Strategic Derivatization of the Benzamide Scaffold for Enhanced Potency and Efficacy

To enhance the potency and efficacy of this compound, strategic derivatization can be undertaken at several positions on the molecule. These modifications aim to optimize interactions with the biological target and improve pharmacokinetic properties.

One common strategy involves introducing various substituents on the benzoyl ring. For example, in a series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides designed as dopamine D2 receptor ligands, the introduction of a fluoroalkyl group at the 5-position significantly influenced binding affinity. nih.gov While the starting scaffold is different, the principle of exploring substitutions on the aromatic ring to probe for additional binding interactions is a widely applicable strategy.

Another approach is the modification of the N-cyclopentyl moiety. Introducing substituents on the cyclopentyl ring can explore additional binding pockets and influence the conformational preferences of the ring. For instance, the introduction of hydroxyl or amino groups could provide additional hydrogen bonding opportunities.

Bioisosteric replacement is also a powerful tool in drug design. For example, replacing one of the methoxy groups with a different functional group of a similar size but with different electronic properties could fine-tune the molecule's activity. Similarly, the amide linker itself could be replaced with a bioisostere to alter the molecule's stability or hydrogen bonding pattern, although this often leads to a significant change in the compound class.

The following table provides illustrative examples of derivatization strategies based on research on related benzamide derivatives.

Table 3: Strategic Derivatization of the Benzamide Scaffold
Modification SiteExample ModificationPotential Outcome
Benzoyl Ring (e.g., position 4 or 5)Introduction of halogens, small alkyl groups, or hydrogen bond donors/acceptors.Enhanced binding affinity through additional hydrophobic or polar interactions.
N-Cyclopentyl MoietySubstitution with polar groups (e.g., -OH, -NH2).Improved solubility and potential for new hydrogen bonds.
2,6-Dimethoxy GroupsReplacement with other alkoxy groups or bioisosteres (e.g., -F, -Cl).Modulation of lipophilicity, metabolic stability, and conformation.
Amide LinkerBioisosteric replacement (e.g., with a thioamide or a reversed amide).Altered chemical stability and hydrogen bonding properties.

Conformational Analysis and Stereochemical Influences on Ligand-Target Interactions in Benzamide Derivatives

The three-dimensional structure of a ligand is paramount for its interaction with a biological target. For this compound derivatives, both conformational flexibility and stereochemistry play crucial roles.

As previously discussed, the 2,6-dimethoxy groups force the benzamide to adopt a twisted, non-planar conformation. researchgate.net This conformational restriction is a key feature that can be exploited in drug design. The specific dihedral angle between the aromatic ring and the amide plane can significantly affect how the molecule presents its key interacting groups to the receptor. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict the preferred binding conformation and to understand the energetic landscape of the ligand's rotation around the Ar-CO bond.

The N-cyclopentyl group also has distinct conformational features. A cyclopentane (B165970) ring is not planar and exists in envelope and twist conformations that rapidly interconvert. The specific conformation adopted upon binding can be influenced by the interactions within the binding pocket.

Furthermore, if the cyclopentyl ring is substituted, it can introduce chiral centers. The stereochemistry of these centers can have a profound impact on biological activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it will have the correct three-dimensional arrangement of atoms to interact optimally with the chiral environment of the receptor binding site. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most potent and selective compound.

Advanced Research Applications and Future Perspectives for N Cyclopentyl 2,6 Dimethoxybenzamide

Exploration in Anti-Proliferative Research

The benzamide (B126) structural motif is a key component in numerous molecules investigated for their anti-cancer properties. While direct and extensive research on the anti-proliferative effects of N-cyclopentyl-2,6-dimethoxybenzamide is not widely documented in publicly available literature, the broader class of benzamide-containing compounds has shown significant promise. A primary mechanism of action for many anti-cancer agents is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation and cell division. Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells. nih.gov

For instance, certain derivatives of benzamide have been designed to interact with the colchicine (B1669291) binding site on β-tubulin, thereby preventing the formation of microtubules. This mode of action is a hallmark of several potent anti-cancer drugs. The presence of the N-cyclopentyl group in this compound may influence its binding affinity and specificity to tubulin or other cellular targets. Research into cyclopentane-fused anthraquinone (B42736) derivatives has demonstrated that modifications to the cyclic moiety can significantly impact anti-proliferative potency against various mammalian tumor cell lines.

Future research could focus on synthesizing and screening a library of this compound analogues to elucidate their structure-activity relationships in the context of cancer cell proliferation. Investigating their effects on tubulin dynamics and their ability to induce cell cycle arrest and apoptosis in different cancer cell lines would be a critical step in evaluating their therapeutic potential.

Table 1: Examples of Benzamide-Related Compounds in Anti-Proliferative Research

Compound ClassMechanism of ActionObserved Effects
Triazole-Imidazopyridine ConjugatesInhibition of tubulin polymerizationCell cycle arrest at G2/M phase, induction of apoptosis
Withaphysalin FInterference with microtubule polymerizationG2/M phase cell cycle arrest, DNA fragmentation
Cyclopentane-Fused AnthraquinonesInteraction with DNA and topoisomerase 1Potent antiproliferative activity against tumor cell lines

Investigational Applications in Metabolic Regulation

The role of specific benzamide derivatives in metabolic regulation is an emerging area of investigation. While direct evidence linking this compound to metabolic disorders is scarce, the broader chemical class has been implicated in pathways that could influence metabolic health. Endocrine disrupting chemicals (EDCs) are compounds that can interfere with the body's endocrine system and have been linked to metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Some chemical compounds with structural similarities to benzamides have been studied for their potential to act as metabolism-disrupting chemicals. The investigation into whether this compound possesses any such properties is a potential avenue for future research. This would involve screening the compound for its effects on key metabolic pathways, such as glucose uptake, lipid metabolism, and insulin (B600854) signaling in relevant cell and animal models.

Advanced Studies in Anti-Infective and Anti-Parasitic Strategies

The development of novel anti-infective and anti-parasitic agents is a global health priority. The benzamide scaffold has been incorporated into various compounds with demonstrated antimicrobial and antiparasitic activities. For example, recent studies have explored amide derivatives containing cyclopropane (B1198618) for their antibacterial and antifungal properties. These studies indicate that the amide linkage and the nature of the cyclic moiety can be crucial for biological activity.

While specific studies on the anti-infective properties of this compound are not prominent, its structural components suggest that it could be a candidate for such investigations. The 2,6-dimethoxy substitution pattern on the benzene (B151609) ring, for instance, is a feature found in other biologically active molecules. Future research could involve screening this compound and its analogues against a panel of pathogenic bacteria, fungi, and parasites to determine their potential as lead compounds for the development of new anti-infective therapies.

Novel Applications in Agrochemistry and Herbicidal Mechanisms

A significant and well-documented application of a compound structurally related to this compound is in the field of agrochemistry. The herbicide Isoxaben, with the IUPAC name N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide, shares the core 2,6-dimethoxybenzamide (B3031262) structure. Isoxaben is a selective, pre-emergence herbicide used for the control of broadleaf weeds in various settings, including vineyards and tree nut orchards.

The mechanism of action of Isoxaben is the inhibition of cell wall biosynthesis, specifically targeting cellulose (B213188) synthesis. This disruption of root and stem development in germinating seeds prevents the emergence of weeds. The effectiveness of Isoxaben highlights the potential of the 2,6-dimethoxybenzamide scaffold as a pharmacophore for herbicidal activity. The N-cyclopentyl group in the titular compound, replacing the substituted isoxazole (B147169) group in Isoxaben, would likely modulate the herbicidal activity and selectivity.

Further research in this area could involve the synthesis of this compound and its evaluation as a potential herbicide. Comparative studies with Isoxaben could provide valuable insights into how different substituents on the amide nitrogen affect the compound's interaction with the target enzyme, cellulose synthase.

Table 2: Profile of the Related Herbicide Isoxaben

PropertyDescription
Common Name Isoxaben
Chemical Family Benzamide
Mechanism of Action Inhibition of cell wall (cellulose) synthesis
Application Pre-emergence control of broadleaf weeds
Core Structure 2,6-dimethoxybenzamide

Design of Next-Generation Benzamide Analogues for Specific Research Objectives

The versatility of the benzamide scaffold makes it an attractive starting point for the design of next-generation molecules with tailored biological activities. By systematically modifying the substituents on the benzene ring and the amide nitrogen, researchers can fine-tune the compound's properties to achieve specific research objectives.

For instance, in the context of anti-proliferative research, analogues of this compound could be designed to enhance their binding affinity to tubulin or to target other cancer-related proteins. This could involve the introduction of different cyclic or acyclic groups at the amide nitrogen or the modification of the methoxy (B1213986) groups on the benzene ring.

In the realm of agrochemistry, the design of new analogues could aim to improve the herbicidal spectrum, reduce environmental persistence, or enhance crop safety. The synthesis of novel benzamides substituted with various heterocyclic systems, such as pyridine-linked 1,2,4-oxadiazoles, has been explored to create compounds with diverse biological activities. This approach could be applied to the this compound backbone to generate new candidates for herbicidal or other agrochemical applications.

The future of research on this compound and its analogues lies in a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological screening to unlock their full potential in medicine, agriculture, and beyond.

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